molecular formula C21H21FN4O4S B2760002 ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-59-9

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2760002
CAS No.: 689747-59-9
M. Wt: 444.48
InChI Key: KIDRXLISUCOJKY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications

Tetrel Bonding Interactions

One study explores the synthesis, characterization, and analysis of triazole derivatives, highlighting π-hole tetrel bonding interactions. This research provides insights into the nucleophilic/electrophilic nature of certain groups and their influence on interaction energy, which could be relevant for understanding the behavior of ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate in molecular assemblies or as a potential ligand in metal complexes (Ahmed et al., 2020).

Radiolabeled Antagonists for PET Studies

Related compounds have been utilized as radiolabeled antagonists for studying serotonin receptors using PET imaging. This research underscores the utility of such compounds in neuroscience and pharmacology, particularly in visualizing and understanding neurotransmission processes (Plenevaux et al., 2000).

Anticancer Agents

Research on quinazolinone-based derivatives, similar in complexity to the specified compound, has demonstrated potent cytotoxic activity against various cancer cell lines. These findings suggest potential applications of related compounds in developing new anticancer agents, leveraging their ability to inhibit critical protein kinases (Riadi et al., 2021).

Antimicrobial and Antioxidant Studies

Compounds with structural features similar to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies indicate the potential of these compounds in therapeutic applications, particularly in treating infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Oxidation Catalysts

Another study involves the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing the compound's utility as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This demonstrates the compound's potential in facilitating chemical transformations, which could be relevant for the synthesis or modification of this compound for various applications (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-10-6-7-11-17(16)29-2)12-23-20(28)14-8-4-5-9-15(14)22/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDRXLISUCOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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